Hispidulin
Overview
Description
Hispidulin is a naturally occurring flavone with potential antiepileptic activity in rats and gerbils . It is found in plants including Grindelia argentina, Arrabidaea chica, Saussurea involucrate, Crossostephium chinense, Artemisia, and Salvia . Hispidulin has shown promising biological effects, particularly in the field of anticancer research .
Synthesis Analysis
Hispidulin has been synthesized using various methods. The trials’ results demonstrated the viability of synthesizing hispidulin and its d-labeled derivative . A novel scheme for synthesizing hispidulin was developed, which had an improved overall yield as well as more concise reaction steps compared to previous methods reported .Molecular Structure Analysis
The chemical structure of hispidulin was identified as judged by 2D-NMR analyses . Hispidulin’s molecular formula is C16H12O6 and its molecular weight is 300.26 g/mol .Chemical Reactions Analysis
Hispidulin’s synthesis involves several chemical reactions. For instance, the Friedel–Crafts acetylation of compound 8 and the regioselective MOM protection of compound 9 are part of the synthesis process .Physical And Chemical Properties Analysis
Hispidulin is a yellow microcrystalline powder .Scientific Research Applications
Anticancer Potential Recent studies have highlighted the significant role of histone deacetylases (HDACs) in the progression of various cancers, pointing to HDAC inhibitors as promising therapeutic agents. Hispidulin has been identified as a potential inhibitor of HDACs, suggesting its efficacy in cancer treatment through modulation of gene expression and chromatin structure. This action is akin to established HDAC inhibitors currently under clinical trials, underscoring hispidulin's potential in oncology (Spiegel, Milstien, & Grant, 2012).
Neuroprotective Effects Botulinum toxin research, while primarily focused on its use in clinical settings for conditions associated with muscle contraction or autonomic dysfunction, also opens doors to exploring neuroprotective agents. Hispidulin, with its various pharmacological actions, could be investigated for similar neuroprotective effects, especially in disorders characterized by excessive neurotransmitter release or neuronal excitability (Jankovic, 2004).
Metabolic Health Dietary phospholipids have shown promise in managing hepatic lipid metabolism and potentially influencing cardiovascular health. Hispidulin, with its bioactive properties, could contribute to this area by affecting lipid absorption, bile acid, and cholesterol secretion, suggesting a role in the prevention of fatty liver disease and atherosclerosis (Cohn, Wat, Kamili, & Tandy, 2008).
Anti-inflammatory and Immunomodulatory Properties Intravenous immunoglobulin therapy in antiphospholipid syndrome (APS) showcases the therapeutic potential of modulating the immune system in autoimmune diseases. Hispidulin's anti-inflammatory and immunomodulatory properties could be relevant in similar contexts, offering a natural alternative to manage autoimmune conditions and inflammatory responses (Sherer, Levy, & Shoenfeld, 2000).
Potential in Managing Microbial Resistance The challenge of microbial resistance to conventional antimicrobials has led to an increased interest in natural compounds with antimicrobial activity. Hispidulin, with its potential antibacterial and antifungal properties, could contribute to addressing this global health issue, offering a basis for developing new antimicrobial agents with unique mechanisms of action (Davidse, 1986).
Supporting Nutritional Health Inulin's use in promoting digestive health and nutrient absorption presents a parallel to hispidulin's potential applications in nutritional health. Hispidulin could support gut health, influence nutrient metabolism, and provide dietary benefits similar to those of inulin, emphasizing its value as a functional food ingredient (Mensink, Frijlink, van der Voort Maarschalk, & Hinrichs, 2015).
Safety And Hazards
Future Directions
Hispidulin exhibits promising potential as a therapeutic agent for cancer treatment . Additional pharmacological studies are needed to fully understand the specific targets and signaling pathways influenced by hispidulin in different types of cancer . Future studies should focus on elucidating the specific targets of hispidulin and its interactions with key proteins and enzymes involved in cancer progression .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBPDAQLQOCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162786 | |
Record name | Hispidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hispidulin | |
CAS RN |
1447-88-7 | |
Record name | Hispidulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hispidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hispidulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hispidulin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hispidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1447-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HISPIDULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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